molecular formula C25H22N6O5S B11695514 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11695514
M. Wt: 518.5 g/mol
InChI Key: UTDJKOPBERZQLH-CVKSISIWSA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines several functional groups, including a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol or disulfide compound.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the sulfanyl-triazole intermediate with hydrazine or a hydrazine derivative.

    Condensation with Aldehyde: The final step involves the condensation of the hydrazide intermediate with an appropriate aldehyde, such as 2-nitrobenzaldehyde, under acidic or basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Condensation: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis:

    Biological Research: The compound can be used in studies to investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may also play a role in the compound’s activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide include:

These compounds share similar structural features, such as the triazole ring and sulfanyl group, but differ in the substituents on the phenyl rings and the nature of the hydrazide moiety

Properties

Molecular Formula

C25H22N6O5S

Molecular Weight

518.5 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22N6O5S/c1-35-21-13-12-17(14-22(21)36-2)24-28-29-25(30(24)19-9-4-3-5-10-19)37-16-23(32)27-26-15-18-8-6-7-11-20(18)31(33)34/h3-15H,16H2,1-2H3,(H,27,32)/b26-15+

InChI Key

UTDJKOPBERZQLH-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-])OC

Origin of Product

United States

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